19-nor-ent-Kaurane-4alpha,16beta,17-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-nor-ent-Kaurane-4alpha,16beta,17-triol is a natural product found in Annona squamosa with data available.
Scientific Research Applications
Anti-Platelet Aggregation Activity
A study on Annona squamosa stems identified compounds related to 19-nor-ent-Kaurane-4α,16β,17-triol, revealing their potential in inhibiting platelet aggregation, a crucial factor in blood clot formation. This suggests potential therapeutic applications in preventing thrombotic diseases (Yang et al., 2002).
Anti-Inflammatory and Immunomodulating Effects
Research on various ent-kaurane compounds has shown significant anti-inflammatory effects. One study on Annona squamosa stems found that certain ent-kauranes can inhibit superoxide anion generation by human neutrophils, indicating a potential role in treating inflammatory diseases (Yeh et al., 2005).
Antiviral Properties
A study on the fruits of Annona squamosa identified 19-nor-ent-Kaurane-4α,16β,17-triol among other compounds, with one showing significant activity against HIV replication. This highlights the potential of such compounds in antiviral therapies (Wu et al., 1996).
Potential in Cancer Treatment
Research on the stem bark of Annona squamosa identified compounds including 19-nor-ent-Kaurane-4α,16β,17-triol, with some showing promising antiproliferative activities against various cancer cell lines. This suggests potential applications in developing anti-cancer drugs (Zhou et al., 2013).
Allelopathic Activity
The compound ent-16-oxo-17-norkauran-19-oic acid, closely related to 19-nor-ent-Kaurane-4α,16β,17-triol, exhibited allelopathic activity, affecting the growth of lettuce. This suggests a potential role in agricultural science, particularly in weed control (Rocha et al., 2010).
properties
Product Name |
19-nor-ent-Kaurane-4alpha,16beta,17-triol |
---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(5R,9S,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol |
InChI |
InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14?,15?,16+,17+,18?,19+/m0/s1 |
InChI Key |
NICDFCNOCPZHTJ-BMZGJOJCSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1CCC34C2CC[C@@H](C3)[C@@](C4)(CO)O)(C)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |
synonyms |
19-nor-ent-kaurane-4alpha,16beta,17-triol annosquamosin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.